molecular formula C14H10O5 B1681409 Salsalate CAS No. 552-94-3

Salsalate

Cat. No. B1681409
CAS RN: 552-94-3
M. Wt: 258.23 g/mol
InChI Key: WVYADZUPLLSGPU-UHFFFAOYSA-N
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Description

Salsalate is a nonsteroidal anti-inflammatory agent used for oral administration. It’s primarily used in the symptomatic relief of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders . It’s a dimeric benzoate ester obtained by intermolecular condensation between the carboxy of one molecule of salicylic acid with the phenol group of a second . It’s a prodrug for salicylic acid .


Synthesis Analysis

Salsalate is a non-acetylated salicylate used in the management of rheumatism and pain due to arthritis . Due to the lack of an acetyl group, it doesn’t have any clinically significant direct inhibitory effect on COX1 or COX2 enzymes . It’s also been reported to directly activate AMP-activated protein kinase, which plays an important role in the regulation of inflammation and hepatic lipid metabolism .


Molecular Structure Analysis

The molecular formula of Salsalate is C14H10O5 . It’s a benzoate ester, a member of benzoic acids, a member of phenols, and a member of salicylates . It’s functionally related to salicylic acid .


Chemical Reactions Analysis

Salsalate has been shown to react with common oxidants like potassium permanganate in different acidic media . The chemiluminescent behavior of Salsalate when reacted with potassium permanganate has been studied using the stopped-flow technique in a continuous-flow system .


Physical And Chemical Properties Analysis

Salsalate has a molecular weight of 258.23 g/mol . It’s readily soluble in the small intestine where it’s partially hydrolyzed to two molecules of salicylic acid . A significant portion of the parent compound is absorbed unchanged and undergoes rapid esterase hydrolysis in the body .

Scientific Research Applications

Treatment of Type 2 Diabetes Mellitus (T2DM)

Salsalate has been identified as a pleiotropic anti-inflammatory drug that shows promise in the treatment of T2DM. It has been evaluated for long-term safety and efficacy, demonstrating improved fasting plasma glucose levels, reduced HbA1C levels, and a decrease in pro-inflammatory markers in T2DM patients . This suggests its potential role in managing chronic low-grade inflammation associated with diabetes.

Obesity and Metabolic Diseases

Inflammation is strongly linked to the pathogenesis of obesity and metabolic diseases. Salsalate’s anti-inflammatory properties may help in addressing oxidative stress, endoplasmic reticulum stress, and other molecular signaling mechanisms that contribute to these conditions .

Arthritis Treatment

Historically, Salsalate has been used as a safe anti-inflammatory drug for the treatment of arthritis. Its efficacy in reducing inflammation can alleviate symptoms associated with various forms of arthritis .

Antibacterial and Antibiofilm Activities

Recent studies have explored the use of Salsalate-loaded chitosan nanoparticles for their in vitro antibacterial and antibiofilm activities. These nanoparticles show promise in delivering Salsalate effectively to treat bacterial infections and prevent biofilm formation .

Drug Delivery Systems

The controlled-release characteristic of drug delivery systems utilizing Salsalate-loaded nanoparticles can increase the residence time of therapeutic agents in the body. This approach can enhance the efficacy of the drug by ensuring a sustained release .

Anti-inflammatory Applications Beyond Arthritis

Beyond its traditional use in arthritis, Salsalate’s anti-inflammatory effects are being investigated in other chronic inflammatory conditions. This includes its potential use in cardiovascular diseases where inflammation plays a significant role .

Islet Cell Autoimmunity in T2DM

Salsalate may have a role in modulating islet cell autoimmunity, which can lead to β cell functional decline in T2DM patients. This could open up new avenues for the prevention or treatment of diabetes-related complications .

Nutritional Deficiency and Immunity

The impact of Salsalate on metabolic pathways affected by malnourishment could be significant. By controlling inflammation, it may help improve the immunity of individuals suffering from nutritional deficiencies .

Mechanism of Action

Salsalate, also known as Sasapyrine, is a nonsteroidal anti-inflammatory agent (NSAID) used in the symptomatic relief of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders .

Target of Action

Salsalate primarily targets the cyclooxygenase enzyme . This enzyme plays a crucial role in the synthesis and release of prostaglandins, which are chemicals produced by the body that are responsible for pain, fever, and inflammation .

Mode of Action

Salsalate’s mode of action involves the inhibition of the cyclooxygenase enzyme , which results in a decrease in the production of prostaglandins . This inhibition leads to lower concentrations of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

Salsalate affects several biochemical pathways. It has a weak inhibitory effect on the cyclooxygenase enzyme and decreases the production of several proinflammatory chemical signals such as interleukin-6, TNF-alpha, and C-reactive protein . These changes lead to a reduction in chronic low-grade inflammation and ultimately a dysregulation of glucose homeostasis in the liver, skeletal muscle, and smooth muscle . Furthermore, salsalate activates brown adipose tissue (BAT), presumably by directly activating brown adipocytes via the AMPK pathway .

Pharmacokinetics

Salsalate is readily soluble in the small intestine where it is partially hydrolyzed to two molecules of salicylic acid . A significant portion of the parent compound is absorbed unchanged and undergoes rapid esterase hydrolysis in the body . The parent compound has an elimination half-life of about 1 hour . Salicylic acid, the active metabolite of salsalate, has a half-life that increases from 3.5 to 16 or more hours at anti-inflammatory doses of salsalate .

Result of Action

The molecular and cellular effects of salsalate’s action include a reduction in cell proliferation and inflammation . It also reverts acetylcarnitine and phosphocholine concentrations back to wildtype levels, showing associations with altered purine metabolism .

Action Environment

The action, efficacy, and stability of salsalate can be influenced by various environmental factors. For instance, food can delay the absorption of salsalate and decrease peak plasma salicylate concentrations . Furthermore, the drug’s anti-inflammatory and antirheumatic effects may be enhanced in environments characterized by chronic low-grade inflammation, such as in individuals with type two diabetes mellitus (T2DM) .

Future Directions

The global Salsalate market is anticipated to rise at a considerable rate during the forecast period, between 2023 and 2031 . With the rising incidence of obesity and prediabetes, it has become prudent to look for more therapeutic options . Salsalate therapy at the dose of 3 g to 4.5 g daily can lower insulin resistance and reduce the levels of glucose, triglycerides, and free fatty acid concentrations with minimal side effects . This inexpensive medication could be a useful option in the treatment of prediabetes .

properties

IUPAC Name

2-(2-hydroxybenzoyl)oxybenzoic acid
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InChI

InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
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InChI Key

WVYADZUPLLSGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023572
Record name Salsalate
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Molecular Weight

258.23 g/mol
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Physical Description

Solid
Record name Salsalate
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Solubility

2.46e-01 g/L
Record name Salsalate
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Mechanism of Action

The mode of anti-inflammatory action of salsalate and other nonsteroidal anti-inflammatory drugs is not fully defined, but appears to be primarily associated with inhibition of prostaglandin synthesis. This inhibition of prostaglandin synthesis is done through the inactivation of cyclooxygenase-1 (COX-1) and COX-2, which are reponsible for catalyzing the formation of prostaglandins in the arachidonic acid pathway. Although salicylic acid (the primary metabolite of salsalate) is a weak inhibitor of prostaglandin synthesis in vitro, salsalate appears to selectively inhibit prostaglandin synthesis in vivo, providing anti-inflammatory activity equivalent to aspirin and indomethacin. Unlike aspirin, salsalate does not inhibit platelet aggregation.
Record name Salsalate
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Product Name

Salsalate

CAS RN

552-94-3
Record name Salicylsalicylic acid
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Melting Point

147 °C
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of salsalate?

A1: Salsalate is a prodrug that is hydrolyzed to salicylate in the body. Salicylate exerts its primary effects by inhibiting the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NF-κB is a transcription factor involved in regulating the expression of genes involved in inflammation, immune responses, cell survival, and cell proliferation.

Q2: How does salsalate affect glucose homeostasis?

A2: Salsalate has been shown to improve glucose homeostasis in individuals with type 2 diabetes and prediabetes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] While the exact mechanism is not fully understood, studies suggest that salsalate may improve insulin sensitivity, decrease insulin clearance, and increase glucose uptake. Additionally, salsalate has been shown to activate brown adipose tissue, which plays a role in energy expenditure and glucose metabolism. []

Q3: Does salsalate directly interact with mitochondria?

A3: Yes, research indicates that salicylate, the active metabolite of salsalate, can directly interact with mitochondria, leading to increased oxygen consumption. [] Studies also demonstrate that salicylate increases mitochondrial proton conductance, suggesting an uncoupling effect that may contribute to its metabolic benefits. []

Q4: What is the molecular formula and weight of salsalate?

A4: The molecular formula of salsalate is C14H10O5, and its molecular weight is 258.23 g/mol. []

Q5: How is salsalate absorbed and metabolized in the body?

A6: Salsalate is readily hydrolyzed to salicylate, its primary active metabolite, after oral administration. [, , ] The presence of food can slightly delay the absorption rate of salsalate, but it does not significantly affect the extent of absorption or the pharmacokinetics of salicylic acid. []

Q6: How does salsalate affect thyroid function tests?

A7: Salsalate can interfere with thyroid hormone binding to transport proteins in the serum, leading to decreased serum total thyroxine (T4) and triiodothyronine (T3) levels. [, , ] This interference can result in abnormal thyroid function test results, even in clinically euthyroid individuals. [, , ]

Q7: Has salsalate shown efficacy in preclinical models of metabolic disease?

A7: Yes, salsalate has demonstrated promising results in preclinical studies utilizing various animal models of metabolic disorders, including:

  • Goto-Kakizaki (GK) rats: Salsalate administration in GK rats, a spontaneous model of type 2 diabetes, effectively prevented disease progression, attenuated weight gain, improved glucose tolerance, and lowered plasma triglyceride levels. These beneficial effects were associated with increased adiponectin levels and decreased adipose tissue inflammation. [, ]
  • High-fat diet (HFD)-fed mice: Salsalate treatment in HFD-fed mice successfully attenuated weight gain, reduced fat mass accumulation, improved glucose tolerance, and lowered plasma triglyceride levels. The study highlighted salsalate's ability to activate brown adipose tissue, promoting fatty acid uptake and increasing energy expenditure. [, ]
  • Zucker fatty rats: Salsalate treatment in female Zucker fatty rats, a model of insulin resistance, demonstrated a reduction in vascular damage caused by balloon catheter injury. This protective effect was linked to the upregulation of endothelial nitric oxide synthase (eNOS), phosphorylated eNOS, and manganese superoxide dismutase (MnSOD), suggesting salsalate's ability to reduce oxidative stress and inflammation in the vasculature. []
  • Spontaneously hypertensive rats (SHR): In a study utilizing SHR-CRP rats, a model of inflammation and metabolic syndrome, salsalate treatment effectively reduced circulating inflammatory markers, improved glucose tolerance, and enhanced insulin sensitivity in skeletal muscle. Interestingly, in nontransgenic SHR controls, salsalate treatment led to reduced body weight, improved lipid profiles, and increased fatty acid oxidation in brown adipose tissue. These findings suggest that salsalate exerts metabolic benefits both through its anti-inflammatory effects and by directly impacting metabolic tissues. []

Q8: Has salsalate been investigated in clinical trials for metabolic diseases?

A9: Yes, salsalate has been evaluated in several clinical trials for its potential in treating type 2 diabetes and prediabetes. [, , , , , , , , , ]

    Q9: Are there any known drug interactions with salsalate?

    A10: Yes, salsalate can potentially interact with other medications. For instance, a case report suggested a potential interaction between salsalate and warfarin, leading to an increased risk of bleeding. [, ] This interaction highlights the importance of careful monitoring and dose adjustments when combining salsalate with other medications.

    Q10: What analytical techniques are used to measure salsalate and its metabolites?

    A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for measuring salsalate and its primary metabolite, salicylic acid, in plasma samples. [] This method allows for the accurate quantification of both the parent drug and its active metabolite.

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